Home > Products > Screening Compounds P97989 > 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine
3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine - 1338655-25-6

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

Catalog Number: EVT-2620016
CAS Number: 1338655-25-6
Molecular Formula: C15H18N4O
Molecular Weight: 270.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine is a compound that combines a pyridazine ring with a piperazine moiety and a methoxyphenyl substituent. This hybrid structure is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The compound's classification falls under heterocyclic compounds, specifically those containing both piperazine and pyridazine rings, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine can be achieved through several methods, typically involving the reaction of 3-methoxybenzaldehyde with piperazine and pyridazine derivatives. One common approach is to perform a condensation reaction where piperazine is reacted with a suitable pyridazine precursor in the presence of an acid catalyst.

  1. Reagents:
    • 3-Methoxybenzaldehyde
    • Piperazine
    • Pyridazine derivative
    • Acid catalyst (e.g., hydrochloric acid)
  2. Procedure:
    • The aldehyde and piperazine are mixed in a solvent such as ethanol or methanol.
    • The mixture is heated under reflux for several hours to facilitate the reaction.
    • Upon completion, the product can be purified through recrystallization or chromatography.

This method allows for the formation of the desired compound with high yield and purity, making it suitable for further biological evaluation.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}N4_{4}O
  • Molecular Weight: Approximately 274.33 g/mol

The structure features:

  • A pyridazine ring, which contributes to the compound's heterocyclic nature.
  • A piperazine moiety, known for its role in enhancing biological activity.
  • A methoxy group attached to a phenyl ring, which can influence lipophilicity and receptor interactions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure.

Chemical Reactions Analysis

Reactions and Technical Details

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions:

  1. Oxidation: The compound may be oxidized to form N-oxides, enhancing its reactivity.
  2. Reduction: Reduction reactions can yield corresponding amines from the pyridazine ring.
  3. Substitution Reactions: The piperazine nitrogen can participate in nucleophilic substitution, allowing for modifications with different substituents.

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride or sodium borohydride.
  • Substituents for nucleophilic substitution: Alkyl halides or acyl chlorides.
Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific biological targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to these targets, thereby influencing various biochemical pathways.

Data from studies suggest that similar compounds exhibit activity against certain receptors involved in neurological processes, indicating potential applications in treating conditions like anxiety or depression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within typical ranges for similar compounds.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Applications

Scientific Uses

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine has several potential applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting neurological disorders.
  2. Biological Activity Studies: The compound is investigated for its antimicrobial, anticancer, and anticonvulsant properties.
  3. Drug Development: Its unique structure makes it a candidate for further modification to enhance efficacy and reduce side effects.
Introduction to Pyridazine-Piperazine Hybrid Scaffolds

Historical Evolution of Pyridazine Derivatives in Medicinal Chemistry

The exploration of pyridazine derivatives in drug discovery spans over a century, with the first synthetic reports of pyridazin-3(2H)-one appearing in 1899 [8]. Initially studied for agricultural applications, pyridazine-based compounds gained pharmaceutical prominence in the 1960s with the development of hydralazine, a direct-acting vasodilator used for hypertension [10]. This breakthrough demonstrated pyridazine’s capacity to modulate cardiovascular physiology, primarily through arterial smooth muscle relaxation mediated by reductions in intracellular calcium concentrations, though precise molecular targets remained elusive [1]. Subsequent decades witnessed strategic diversification of the pyridazine scaffold, leading to pharmacologically distinct agents:

  • 1980s-1990s: Introduction of zardaverine and imazodan as phosphodiesterase III (PDE III) inhibitors with cardiotonic and antiplatelet activities [1]. Cinoxacin, an early antibacterial agent, further demonstrated the scaffold’s versatility beyond cardiovascular applications [10].
  • 2000s: Expansion into central nervous system (CNS) modulation, inflammation, and oncology. Pyridazinones emerged as key structural components in PDE7 inhibitors (e.g., for Parkinson’s disease), reverse transcriptase inhibitors for HIV, and platelet aggregation inhibitors [8] [10].
  • 2020s: Landmark FDA approvals of relugolix (gonadotropin-releasing hormone antagonist for oncology/endometriosis) and deucravacitinib (allosteric tyrosine kinase 2 inhibitor for autoimmune diseases), validating the pyridazine ring as a privileged structure in modern therapeutics [10].

Table 1: Key Therapeutic Milestones in Pyridazine Derivative Development

EraRepresentative CompoundPrimary Therapeutic AreaKey Mechanism/Target
1960sHydralazineCardiovascular (Hypertension)Arteriolar Vasodilation
1980sCinoxacinInfectious Diseases (Antibacterial)DNA Gyrase Inhibition
1980s-90sZardaverine, ImazodanCardiovascular (Heart Failure)PDE III Inhibition
2000sVarious PDE7 InhibitorsCNS (Parkinson’s Disease)PDE VII Inhibition
2020sRelugolix, DeucravacitinibOncology, AutoimmunityGnRH Antagonism; TYK2 Allosteric Inhibition

This evolution underscores a transition from serendipitous discovery to rational design, leveraging pyridazine’s intrinsic physicochemical properties—notably its high dipole moment (~3.9 D), weak basicity (pKa ~2.1), and dual hydrogen-bonding capacity—to optimize drug-target interactions and pharmacokinetic profiles [10].

Structural Significance of Piperazine Moieties in Bioactive Molecules

Piperazine, a six-membered diamine heterocycle, is a cornerstone of medicinal chemistry due to its exceptional capacity to enhance drug-like properties and biological activity. Its structural and electronic features confer distinct advantages:

  • Conformational Flexibility & Hydrogen Bonding: The piperazine ring adopts chair and boat conformations, allowing optimal positioning of substituents for target engagement. The two nitrogen atoms (N-1 and N-4) serve as hydrogen bond acceptors and donors, facilitating interactions with biological macromolecules. The N-4 nitrogen typically functions as a basic amine (pKa ~9.5), enabling salt formation to improve aqueous solubility, while N-1 can be functionalized with diverse pharmacophores without introducing stereocenters [2] [6].
  • Pharmacokinetic Optimization: Piperazine incorporation significantly modulates key ADME (Absorption, Distribution, Metabolism, Excretion) parameters. Its polarity increases water solubility, counteracting the lipophilicity of aromatic moieties and improving oral bioavailability. Piperazine-containing drugs often demonstrate enhanced blood-brain barrier penetration (e.g., antipsychotics like aripiprazole) or tissue distribution [2] [6].
  • Target Versatility: Piperazine’s adaptability allows integration into ligands for diverse receptor families. It is prevalent in CNS drugs (serotonin 5-HT1A/5-HT2A and dopamine D₂ receptor modulators), antibacterials (quinolones), antivirals, and anticancer agents. This versatility stems from its ability to act as a spacer, a hydrogen-bonding bridge, or a cationic center for ionic interactions [2] [6] [7].

Table 2: Therapeutic Applications of Piperazine-Containing Drugs

Therapeutic ClassExample Drug(s)Role of Piperazine Moiety
AntipsychoticsAripiprazole, TrifluoperazineDopamine/Serotonin Receptor Modulation; BBB Penetration
AntibacterialsCiprofloxacin, OfloxacinEnhanced DNA Gyrase Binding & Solubility
Antidepressants/AnxiolyticsBuspirone, Gepirone5-HT1A Receptor Agonism
Anticancer AgentsVandetanibKinase Inhibition (VEGFR, EGFR) via Linker Function
AntifilarialsDiethylcarbamazineMicrofilaricidal Activity

Rationale for Hybridization: Synergistic Pharmacological Potential

Molecular Recognition Advantages

The fusion of pyridazine and piperazine scaffolds creates a hybrid structure with complementary and often synergistic properties beneficial for molecular recognition:

  • Enhanced Dipole-Driven Interactions: Pyridazine’s high dipole moment facilitates stronger π-π stacking interactions with aromatic residues in target proteins compared to benzene or pyridine. Coupling this with piperazine’s hydrogen-bonding capacity creates a multifunctional pharmacophore capable of engaging targets through both electrostatic and hydrophobic interactions [4] [10].
  • Improved Solubility-Bioavailability Balance: Piperazine mitigates pyridazine’s moderate hydrophobicity. The basic N-4 nitrogen of piperazine provides a protonation site, forming water-soluble salts under physiological conditions (pH-dependent solubility). This counterbalances the hydrophobic character of aryl substituents (e.g., the 3-methoxyphenyl group in 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine) while maintaining sufficient membrane permeability [2] [4].
  • Conformational Constraint & Binding Pocket Compatibility: The linker between pyridazine and piperazine (direct C-N bond in the title compound) imposes semi-rigidity, reducing entropy penalties upon binding. The overall hybrid structure fits diverse enzymatic clefts and receptor subpockets. For instance, molecular docking studies of pyridazine-piperazine hybrids reveal frequent engagement with key residues in urease (e.g., nickel coordination, flap region interactions) and kinase ATP-binding sites [9].

Synthetic and Pharmacological Case Study: 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

This specific hybrid exemplifies the rational design principles discussed. Its synthesis involves sequential nucleophilic substitutions [4]:

  • Piperazine Intermediate Formation: Ethylenediamine reacts with a dihalide under basic conditions.
  • Pyridazine Ring Introduction: 3-Chloro-6-(3-methoxyphenyl)pyridazine undergoes nucleophilic aromatic substitution (SNAr) with the piperazine intermediate. The electron-withdrawing effect of the 3-methoxyphenyl group activates the C-6 position of the pyridazine ring towards displacement by the nucleophilic piperazine nitrogen.
  • Functionalization (Optional): The remaining piperazine nitrogen (N-1) can be acylated (e.g., with 3-chlorobenzoyl chloride) to generate derivatives like 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine [4].

Structural Features & Bioactivity Correlations:

  • Pyridazine Core: Serves as a planar hydrogen-bond acceptor/donor platform. The 3-methoxyphenyl substituent provides hydrophobic bulk and potential for π-stacking or van der Waals contacts.
  • Piperazine Linker: Acts as a flexible spacer, positioning the pyridazine ring and any N-1 substituent into distinct binding subpockets. Its basic nitrogen enhances solubility.
  • Synergistic Effects: Preliminary biological evaluation of structurally related pyridazine-piperazines demonstrates potent inhibitory activities against enzymes like urease (IC₅₀ values down to 2.0 μM, surpassing thiourea standard IC₅₀ = 23.2 μM) and binding to receptors like VEGFR-2, suggesting potential for anticancer and antimicrobial applications [9]. Computational predictions (ADMET) for such hybrids frequently indicate high gastrointestinal permeability and adherence to Lipinski’s Rule of Five, supporting drug-likeness [3] . The hybridization strategy thus leverages the strengths of both heterocycles to overcome limitations inherent in each scaffold alone, paving the way for novel multi-target therapeutics.

Properties

CAS Number

1338655-25-6

Product Name

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

IUPAC Name

3-(3-methoxyphenyl)-6-piperazin-1-ylpyridazine

Molecular Formula

C15H18N4O

Molecular Weight

270.336

InChI

InChI=1S/C15H18N4O/c1-20-13-4-2-3-12(11-13)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3

InChI Key

OFVZVZOFEMFJGY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCNCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.